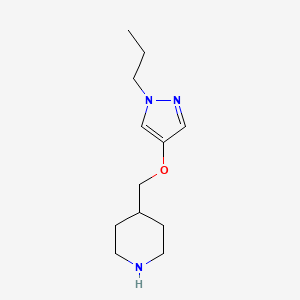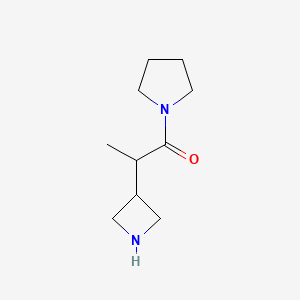![molecular formula C11H14ClN B1411996 N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine CAS No. 1595012-11-5](/img/structure/B1411996.png)
N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine
Übersicht
Beschreibung
N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine, also known as N-(2-chloro-4-methylphenyl)methylcyclopropanamine or N-2-chloro-4-methylphenylmethylcyclopropanamine, is an organic compound belonging to the class of cyclopropanamines. It is a colorless solid with a molecular formula of C10H13ClN2. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Neurological Studies and Imaging Agents
- Tropane Derivatives as Dopamine Transporter Tracers : Derivatives of Technetium(V)-oxo tropane, including compounds with a methyl substituent similar to N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine on the phenyl ring, were evaluated as potential imaging agents for the central nervous dopamine transporter (DAT). Small structural changes significantly affected the biological behavior and affinity for the DAT, highlighting the potential of such compounds in neurological imaging and diagnosis (Vanbilloen et al., 2006).
Psychiatric Disorder Research
- Corticotropin-Releasing Factor Receptor Antagonists : Benzazole derivatives, structurally related to N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine, were synthesized and evaluated as corticotropin-releasing factor 1 (CRF1) receptor antagonists. These compounds were explored for potential therapeutic applications in treating disorders related to stress and anxiety (Mochizuki et al., 2016).
Cardiovascular Research
Exploration of Sigma Receptor Ligands : NE-100, a compound structurally similar to N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine, was studied for its effects on cognitive dysfunction in rats, indirectly implicating potential applications in cardiovascular research as well, given the involvement of sigma receptors in various physiological processes (Ogawa et al., 1994).
Investigation of Halogenated Ethylamines : Research involving halogenated ethylamines, a category encompassing structures like N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine, provided insights into their ability to prevent ventricular arrhythmias, suggesting therapeutic potential in managing cardiovascular conditions (Drill & Hays, 1951).
Eigenschaften
IUPAC Name |
N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-2-3-9(11(12)6-8)7-13-10-4-5-10/h2-3,6,10,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODYXUUSJJZZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B1411933.png)
![2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B1411934.png)
